Avoid synthesis failure from isomeric mis-sourcing. 2-Bromo-3-nitroaniline is the regiospecific building block required for reliable construction of 4-bromo-benzimidazole intermediates. • Exclusive ortho-Br/NH2 arrangement directs cyclization to retain bromine at 4-position. • Enables sequential functionalization: amino group for diazotization/coupling, bromine reserved for later cross-coupling. • After nitro reduction, yields 2-bromo-1,3-diaminobenzene for high-performance polymers. Supplied with strict batch consistency.
2-Bromo-3-nitroaniline is a substituted aromatic amine valued as a specialized building block in organic synthesis. Its primary procurement driver is the unique 1,2,3-substitution pattern of the amino, bromo, and nitro groups on the benzene ring. This specific arrangement provides a distinct combination of reactivity and steric influence, making it a critical precursor for complex heterocyclic structures and materials where precise substituent placement is mandatory.[10]
Procuring an isomeric bromo-nitroaniline, such as 4-bromo-3-nitroaniline or 2-bromo-5-nitroaniline, is a common sourcing error that leads to critical synthesis failures. The specific ortho-relationship between the amino and bromo groups in 2-bromo-3-nitroaniline is essential for directing the regiochemical outcome of cyclization reactions, ensuring the bromine atom is retained at a specific position in the final heterocyclic product.[11][12] Isomers with different substitution patterns will yield entirely different products or fail to cyclize as intended, making this compound non-interchangeable for targeted synthetic applications.
The primary value of 2-bromo-3-nitroaniline is its utility in one-pot reductive cyclization reactions to form benzimidazoles, where it reliably yields 4-bromo-substituted products. This is a direct consequence of the 1-amino, 2-bromo arrangement. Methodologies exist for the efficient, high-yield conversion of o-nitroanilines to benzimidazoles under mild conditions, such as catalytic hydrogenation in the presence of an orthoester.[1] Using an alternative isomer like 4-bromo-3-nitroaniline would result in the undesired 6-bromo-benzimidazole, which has different biological and chemical properties.
| Evidence Dimension | Regiochemical Outcome of Benzimidazole Synthesis |
| Target Compound Data | Forms 4-bromo-benzimidazoles |
| Comparator Or Baseline | 4-Bromo-3-nitroaniline (isomer) forms 6-bromo-benzimidazoles |
| Quantified Difference | Qualitative but absolute difference in product isomerism; non-interchangeable. |
| Conditions | Reductive cyclization, typically with a reducing agent (e.g., Pd/C, H2) and a one-carbon source (e.g., orthoester or aldehyde). |
For synthesizing specific kinase inhibitors or other pharmaceutical scaffolds, obtaining the correct 4-bromo isomer is critical, making this precursor the only viable choice.
While specific solubility data for 2-bromo-3-nitroaniline is not widely published, extensive data on the closely related analog 2-chloro-5-nitroaniline provides a strong basis for process design. At 298.15 K (25 °C), the mole fraction solubility of 2-chloro-5-nitroaniline was measured to be highest in N-methylpyrrolidone (NMP) (0.1251), acetone (0.0988), and 2-butanone (0.0894), while being significantly lower in alcohols like methanol (0.0163).[13] This indicates that 2-bromo-3-nitroaniline is best suited for reaction and processing workflows that utilize polar aprotic solvents, a critical consideration for manufacturability and purification.
| Evidence Dimension | Mole Fraction Solubility at 298.15 K |
| Target Compound Data | Predicted high solubility in polar aprotic solvents. |
| Comparator Or Baseline | Measured solubility of 2-chloro-5-nitroaniline in NMP: 0.1251; in Methanol: 0.0163. |
| Quantified Difference | An inferred ~7.7x greater solubility in NMP compared to methanol, based on the chloro-analog. |
| Conditions | Experimental data for 2-chloro-5-nitroaniline determined by the isothermal saturation method. |
Selecting the right process solvent is critical for achieving high reaction yield, throughput, and purity, directly impacting production costs and feasibility.
Unlike its parent compound, 3-nitroaniline, 2-bromo-3-nitroaniline incorporates a synthetically versatile bromine atom. The carbon-bromine bond is stable under many reaction conditions, including those for nitro group reduction and amine cyclization, but is readily functionalized via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for late-stage diversification of the synthesized scaffold. Procuring 3-nitroaniline instead of the target compound eliminates this critical functional handle, severely limiting the synthetic potential of the downstream products.
| Evidence Dimension | Availability of a Cross-Coupling Handle |
| Target Compound Data | Possesses a C-Br bond suitable for Suzuki, Heck, Buchwald-Hartwig, and other coupling reactions. |
| Comparator Or Baseline | 3-Nitroaniline lacks a halogen handle for standard cross-coupling. |
| Quantified Difference | Qualitative difference between having and lacking a key functional group for molecular elaboration. |
| Conditions | Standard palladium- or copper-catalyzed cross-coupling conditions. |
This feature enables the creation of diverse chemical libraries and the introduction of complex moieties after the core heterocycle is formed, a key strategy in drug discovery and materials science.
As a direct consequence of its unique regiochemistry, this compound is the specific precursor required for producing 4-bromo-benzimidazoles. These structures are key intermediates in the synthesis of various biologically active molecules, where the bromine at the 4-position can be retained or used for further functionalization.[1]
Following a controlled reduction of the nitro group, 2-bromo-3-nitroaniline yields 2-bromo-1,3-diaminobenzene. This specific diamine isomer, with its defined substitution pattern, is a valuable monomer for the synthesis of high-performance polymers or materials where precise structural control is necessary to achieve desired thermal or electronic properties.
The compound allows for a two-stage functionalization strategy. The amino group can be used for initial chromophore construction (e.g., diazotization and azo coupling), while the stable bromine atom is reserved for a subsequent cross-coupling reaction to attach performance-modifying groups, enabling the synthesis of complex dyes not easily accessible from other starting materials.[6]
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